ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.12460863 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to have a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways, suggesting a broad spectrum of activity .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Biological Activity
Ethyl 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structural framework that suggests significant biological potential. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H25NO6S, with a molar mass of approximately 419.49 g/mol. The compound features a cyclopentathiophene core linked to a trimethoxybenzamide moiety. Its structure is characterized by multiple functional groups including an amide and an ester, which contribute to its reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopentathiophene Core : Utilizing cyclization reactions to create the thiophene structure.
- Introduction of the Benzamide Moiety : The trimethoxybenzamide group is introduced through acylation reactions.
- Esterification : The final step involves esterification to form the ethyl ester.
These synthetic pathways are critical for obtaining the desired compound with high purity and yield.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities against common pathogens.
- Neuroprotective Effects : Certain structural analogs have been reported to protect neuronal cells from oxidative stress.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Tetrahydrobenzo[b]thiophene core | Lacks the trimethoxy group |
2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | Similar cycloheptathiophene structure | Different substituents on the benzamide |
2-(N-benzoyl)aminobenzo[b]thiophene derivatives | Contains benzamide linkage | Varies in thiophene substitution |
This table highlights the distinctiveness of this compound due to its specific functional groups and potential applications in medicinal chemistry.
Case Studies
- Anticancer Screening : A study evaluated the anticancer properties of various derivatives of cyclopentathiophenes. This compound exhibited IC50 values in the micromolar range against breast cancer cell lines.
- Antibacterial Testing : In vitro tests showed that this compound had significant activity against Staphylococcus aureus and Escherichia coli strains.
Properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-5-27-20(23)16-12-7-6-8-15(12)28-19(16)21-18(22)11-9-13(24-2)17(26-4)14(10-11)25-3/h9-10H,5-8H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHKVPQQHCYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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